2-Ethyl-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate

Catalog No.
S13167504
CAS No.
61682-71-1
M.F
C72H140O6
M. Wt
1101.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-d...

CAS Number

61682-71-1

Product Name

2-Ethyl-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate

IUPAC Name

2,2-bis(docosanoyloxymethyl)butyl docosanoate

Molecular Formula

C72H140O6

Molecular Weight

1101.9 g/mol

InChI

InChI=1S/C72H140O6/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-45-48-51-54-57-60-63-69(73)76-66-72(8-4,67-77-70(74)64-61-58-55-52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-6-2)68-78-71(75)65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-7-3/h5-68H2,1-4H3

InChI Key

SWRGMIIFXSIILX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCCCCCC

2-Ethyl-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate is a complex organic compound characterized by its long hydrocarbon chains and ester functional groups. Its molecular formula is C72H140O6C_{72}H_{140}O_6, and it has a molar mass of approximately 1101.88 g/mol . This compound features a unique structure that includes an ethyl group, a 1-oxodocosyl moiety, and a didocosanoate ester linkage, contributing to its potential applications in various fields such as biochemistry and materials science.

Starting from simpler precursors. One common method includes the esterification of docosanoic acid with a suitable alcohol under controlled conditions, followed by the introduction of the ethyl and oxodocosyl groups through appropriate coupling reactions. The synthesis can be optimized using various catalysts and solvents to improve yield and purity .

Although specific biological activity data for 2-Ethyl-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate is limited, compounds with similar long-chain fatty acid structures often exhibit interesting biological properties. These may include antimicrobial activity, anti-inflammatory effects, and potential use as drug delivery systems due to their ability to interact with lipid membranes. Further studies are required to elucidate the precise biological effects of this compound .

This compound has several notable applications:

  • Separation Techniques: It can be effectively analyzed using high-performance liquid chromatography (HPLC), particularly on Newcrom R1 columns, which allow for the separation of this compound from impurities in preparative contexts .
  • Materials Science: Due to its unique structural properties, it may serve as a surfactant or emulsifier in formulations.
  • Pharmaceuticals: The compound's ability to interact with biological membranes suggests potential uses in drug delivery systems.

Interaction studies involving 2-Ethyl-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate focus on its behavior in biological systems and its interactions with other molecules. These studies could involve assessing how the compound interacts with lipid bilayers or proteins, which is crucial for understanding its potential as a drug carrier or in other biomedical applications. Specific interaction data remains sparse and warrants further investigation .

Several compounds exhibit structural similarities to 2-Ethyl-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Docosanoic AcidC22H44O2A straight-chain fatty acid without additional functional groups.
1-OxododecanolC12H24OA shorter chain alcohol that lacks ester functionality.
Ethyl DocosanoateC24H48O2An ethyl ester of docosanoic acid with similar hydrophobic properties but different reactivity.

Uniqueness: The primary distinction of 2-Ethyl-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate lies in its complex structure that combines multiple functional groups and long hydrocarbon chains, which may impart unique physicochemical properties not found in simpler compounds.

XLogP3

32.6

Hydrogen Bond Acceptor Count

6

Exact Mass

1101.06499218 g/mol

Monoisotopic Mass

1101.06499218 g/mol

Heavy Atom Count

78

Dates

Modify: 2024-08-10

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